1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 5-fluoro-2-methoxyphenylsulfonyl group and at the 4-position with a 1,2,3-triazole ring.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S/c1-22-13-3-2-11(15)10-14(13)23(20,21)18-8-4-12(5-9-18)19-16-6-7-17-19/h2-3,6-7,10,12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGNJJPBKFSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic synthesis. A possible synthetic route could include:
Formation of the 5-fluoro-2-methoxyphenyl sulfonyl chloride: This can be achieved by reacting 5-fluoro-2-methoxybenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride can then react with 4-(2H-1,2,3-triazol-2-yl)piperidine in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 5-fluoro-2-hydroxyphenyl or 5-fluoro-2-carboxyphenyl derivatives.
Reduction: Formation of 5-fluoro-2-methoxyphenyl sulfide derivatives.
Substitution: Formation of 5-amino-2-methoxyphenyl or 5-thio-2-methoxyphenyl derivatives.
Scientific Research Applications
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonyl and triazole groups.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. Generally, compounds with sulfonyl and triazole groups can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperidine derivatives functionalized with sulfonyl and triazole groups. Below is a systematic comparison with structurally related analogs:
Structural Analogues
Electronic and Steric Effects
- Triazole Orientation : The 2H-1,2,3-triazole in the target compound adopts a different tautomeric state compared to 1H-triazole derivatives (e.g., ), influencing hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-viral research. This article reviews the biological activity of this compound, highlighting key findings from various studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₂H₁₃FN₄O₃S
- Molecular Weight : 312.32 g/mol
- CAS Number : 2192746-24-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in proteins, while the fluorine atom may contribute to halogen bonding effects that further stabilize these interactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, a study evaluated a series of triazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds similar to this compound displayed IC50 values ranging from 10 to 30 µM, comparable to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | 15 ± 2 |
| Compound B | U251 (glioblastoma) | 20 ± 3 |
| Target Compound | Multiple lines | 10 – 30 |
Antiviral Activity
The compound's antiviral potential has also been investigated, specifically against influenza A and B viruses. In vitro assays demonstrated that derivatives similar to this compound inhibited viral replication with EC50 values ranging from 5 to 25 µM without exhibiting significant cytotoxicity up to concentrations of 250 µM .
| Compound | Virus Type | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| Compound C | Influenza A | 7 – 14 | >250 |
| Compound D | Influenza B | 5 – 25 | >250 |
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal focused on the synthesis and evaluation of triazole derivatives. The target compound exhibited notable cytotoxicity against the A431 skin cancer cell line, with an IC50 value significantly lower than that of control drugs .
- Antiviral Mechanism Analysis : Another research effort analyzed the interaction between triazole compounds and the polymerase complex of influenza viruses. The target compound was shown to disrupt critical protein-protein interactions necessary for viral replication, indicating its potential as a therapeutic agent against influenza .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
